molecular formula C22H18N2O5 B6608584 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 2680841-54-5

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B6608584
CAS No.: 2680841-54-5
M. Wt: 390.4 g/mol
InChI Key: CIMOCCHUVCKZMJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid derivative featuring a fused oxazolo[4,3-c]pyridine core and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling selective deprotection under mild conditions (e.g., piperidine) . Its CAS number is 1782209-91-9, with a molecular formula of C22H18N2O5 and a molecular weight of 390.39 g/mol .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-21(26)20-17-11-24(10-9-19(17)23-29-20)22(27)28-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMOCCHUVCKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C(ON=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid (commonly referred to as Fmoc-Oxazolo-Pyridine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

  • IUPAC Name : 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid
  • CAS Number : 2091858-74-9
  • Molecular Formula : C22H18N2O5
  • Molecular Weight : 390.39 g/mol

The biological activity of Fmoc-Oxazolo-Pyridine is primarily attributed to its interaction with various cellular pathways. Studies indicate that it may function as a modulator of the Type III Secretion System (T3SS) in pathogenic bacteria. This system is crucial for the virulence of many Gram-negative bacteria, making it a target for therapeutic intervention.

Biological Activity Overview

  • Antimicrobial Activity :
    • Fmoc-Oxazolo-Pyridine has demonstrated inhibitory effects on bacterial strains through its action on the T3SS. In vitro assays have shown that at concentrations around 50 µM, it can reduce the secretion of virulence factors by approximately 50% without complete inhibition of bacterial growth .
  • Cytotoxicity :
    • Cytotoxicity assays reveal that Fmoc-Oxazolo-Pyridine exhibits low toxicity towards mammalian cells at therapeutic concentrations. This characteristic is essential for its potential use as a therapeutic agent .
  • Enzymatic Inhibition :
    • The compound has shown promise in inhibiting certain enzymes involved in bacterial pathogenesis. For example, it affects the activity of specific proteases linked to virulence mechanisms in pathogens .

Case Study 1: Inhibition of T3SS

A study investigated the effects of Fmoc-Oxazolo-Pyridine on the secretion of CPG2 in C. rodentium. Results indicated that the compound significantly downregulated the expression of key activators involved in T3SS without directly affecting cell viability .

Case Study 2: Antimicrobial Efficacy

In another study focusing on various bacterial strains, Fmoc-Oxazolo-Pyridine was tested against E. coli and Salmonella. The compound exhibited a dose-dependent inhibition profile, with notable effects observed at concentrations above 25 µM .

Data Tables

Property Value
Molecular FormulaC22H18N2O5
Molecular Weight390.39 g/mol
SolubilitySoluble in DMSO
Target PathwayType III Secretion System
IC50 (Bacterial Inhibition)~50 µM
Biological Activity Effect
AntimicrobialInhibits bacterial virulence
CytotoxicityLow at therapeutic doses
Enzyme InhibitionAffects protease activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in protecting groups, heterocyclic cores, or functional groups. Key differences influence reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Compound Name Protecting Group Heterocycle Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound : 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid Fmoc Oxazolo[4,3-c]pyridine C22H18N2O5 390.39 Peptide synthesis, kinase inhibitors
5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid Boc Oxazolo[4,5-c]pyridine C12H16N2O5 268.27 Intermediate for PROTACs, drug discovery
(9H-Fluoren-9-yl)methyl (S)-2-(1-Cyanopyrrolidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Fmoc Thiazolo[5,4-c]pyridine C28H25N4O3S 521.60 PARK7/DJ-1 inhibitors, neurodegenerative research
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid Fmoc Pyrazolo[4,3-c]pyridine C22H19N3O4 389.40 Antibacterial agents, enzyme modulators
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid Fmoc Thiazolo[4,5-c]pyridine C22H18N2O4S 406.45 Kinase inhibitors, antiviral research

Protecting Group Variations

  • Fmoc vs. Boc : The Fmoc group (base-labile) is preferred in SPPS for orthogonal deprotection, while Boc (acid-labile) requires harsher conditions (e.g., trifluoroacetic acid) . Fmoc derivatives are more stable under acidic conditions, making them suitable for iterative peptide elongation.
  • Safety : Fmoc-containing compounds often exhibit acute toxicity (oral/dermal Category 4) and irritancy (e.g., H315, H319), necessitating proper handling .

Heterocyclic Core Differences

  • Oxazolo vs. Thiazolo vs. Pyrazolo :
    • Oxazolo (oxygen atom): Enhances hydrogen-bonding capacity and rigidity, useful in targeting enzymes like kinases .
    • Thiazolo (sulfur atom): Increases lipophilicity and electronic density, improving membrane permeability in drug candidates .
    • Pyrazolo (two adjacent nitrogen atoms): Offers diverse hydrogen-bonding motifs, often exploited in antibacterial and anticancer agents .

Purity and Characterization

  • All compounds are typically purified to ≥95% via LC-MS and NMR, ensuring reliability in downstream applications .

Preparation Methods

Bromination and Oxazolone Formation

A validated route begins with bromination of 2-amino-3-hydroxypyridine to introduce reactivity at specific positions. Treatment with bromine (Br₂) in dimethylformamide (DMF) at room temperature yields 2-amino-5-bromo-3-hydroxypyridine in 90% yield. Subsequent cyclization with 4-cyanobenzoic acid in polyphosphoric acid trimethylsilyl ester (PPSE) at 200°C forms the oxazole ring, affording the fused oxazolo[4,3-c]pyridine core in 93% yield.

Table 1: Key Reaction Conditions for Oxazole Ring Formation

StepReagents/ConditionsYieldSource
BrominationBr₂, DMF, rt, 2 h90%
Cyclocondensation4-cyanobenzoic acid, PPSE, 200°C, 8 h93%

Saturation of the Pyridine Ring

The 4H,5H,6H,7H-tetrahydropyridine moiety is introduced via catalytic hydrogenation. Using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50 psi, the pyridine ring is selectively reduced without affecting the oxazole or nitrile groups. This step typically achieves >85% conversion, though reaction times vary based on substrate solubility.

Fmoc Protection of the Pyridine Nitrogen

The 5-position nitrogen is protected using fluorenylmethyloxycarbonyl (Fmoc) chemistry, a staple in solid-phase peptide synthesis (SPPS).

Fmoc-Cl Coupling

Treatment of the free amine with Fmoc-Cl (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA) in DCM achieves near-quantitative protection. The reaction is complete within 30 minutes at room temperature, with minimal side reactions due to the steric protection of the tetrahydropyridine ring.

Equation 2: Fmoc Protection Mechanism

R–NH2+Fmoc–ClDIPEA, DCMR–NH–Fmoc+HCl[1][3]\text{R–NH}_2 + \text{Fmoc–Cl} \xrightarrow{\text{DIPEA, DCM}} \text{R–NH–Fmoc} + \text{HCl} \quad

Optimization Considerations

  • Base Selection : DIPEA is preferred over piperidine to avoid premature Fmoc deprotection.

  • Solvent Effects : Anhydrous DCM enhances reagent solubility and reaction homogeneity.

  • Monitoring : Kaiser or chloranil tests confirm complete amine coupling before proceeding.

Challenges and Side Reactions

Regioselectivity in Oxazole Formation

Competing pathways may yield [4,5-b] or [5,4-c] regioisomers. PPSE-mediated cyclization favors the [4,3-c] isomer due to electronic directing effects of the pyridine nitrogen.

Fmoc Stability During Hydrogenation

Catalytic hydrogenation requires careful catalyst screening. Palladium hydroxide (Pd(OH)₂) minimizes Fmoc group hydrogenolysis compared to Pd/C.

Acid Sensitivity

The tetrahydropyridine ring is prone to ring-opening under strongly acidic conditions. Trifluoroacetic acid (TFA) must be avoided during final deprotection or purification.

Scalability and Industrial Applications

The triflylpyridinium method (Section 2.2) has been demonstrated on gram-scale for FDA-approved prodrugs like 5-aminolevulinic acid (5-ALA). Key advantages include:

  • Reagent Recovery : DMAP is recyclable via aqueous extraction, reducing costs.

  • Broad Substrate Tolerance : Sterically hindered acids (e.g., estrone-3-carboxylic acid) react efficiently.

Table 2: Gram-Scale Oxazole Synthesis Performance

SubstrateYieldPuritySource
Valproic acid derivative82%>99%
Probenecid derivative93%>98%

Q & A

Q. What are the key considerations for synthesizing 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid in the laboratory?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group to protect reactive amines, followed by cyclization to form the oxazolo-pyridine core. Key steps include:
  • Protection : Use Fmoc-Cl (Fmoc-chloroformate) under basic conditions (e.g., NaHCO₃) to protect amines, ensuring anhydrous conditions to prevent hydrolysis .
  • Cyclization : Employ microwave-assisted heating or catalytic reagents (e.g., Pd/C) to facilitate ring closure, monitoring progress via TLC or HPLC .
  • Purification : Utilize reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Handling : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure. Work in a fume hood due to potential respiratory irritation (GHS Category 4 acute toxicity) .
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent Fmoc group cleavage. Avoid exposure to strong acids/bases, which degrade the oxazolo-pyridine core .
  • Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., free carboxylic acid or fluorenylmethanol) .

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (in DMSO-d₆) identifies protons on the Fmoc group (δ 7.2–7.8 ppm) and oxazolo-pyridine ring (δ 4.0–5.5 ppm). ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (expected m/z ~450–500 Da) and isotopic patterns .
  • FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm ester (Fmoc) and carboxylic acid functionalities .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound during multi-step synthetic procedures?

  • Methodological Answer :
  • Stepwise Optimization : Adjust reaction temperature (e.g., 0°C for Fmoc protection vs. 80°C for cyclization) to minimize side reactions. Use coupling agents like HATU/DIPEA for amide bond formation .
  • Catalysis : Introduce Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective ring functionalization, improving yield by 15–20% .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while additives (molecular sieves) absorb byproducts like H₂O .

Q. How can researchers address discrepancies in reported stability data when designing experiments under varying pH conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Conduct accelerated degradation tests at pH 2–12 (HCl/NaOH buffers, 37°C) with HPLC monitoring. Compare results to SDS-reported data (e.g., notes decomposition above pH 10) .
  • Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., Fmoc cleavage at basic pH) and adjust experimental conditions (e.g., neutral pH for biological assays) .
  • Cross-Validation : Replicate conflicting data (e.g., vs. 4 on acute toxicity) using in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. What experimental approaches are recommended for investigating the potential biological interactions of this oxazolo-pyridine derivative with enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Use software (AutoDock Vina) to model interactions with enzymes (e.g., kinases), focusing on the oxazolo-pyridine core’s hydrogen-bonding potential .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with purified targets (e.g., PDE inhibitors) .
  • In Vitro Assays : Test inhibitory activity in enzymatic assays (e.g., fluorescence-based) at varying concentrations (1 nM–100 µM) to determine IC₅₀ values .

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